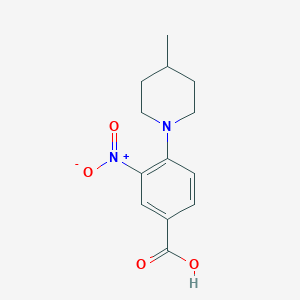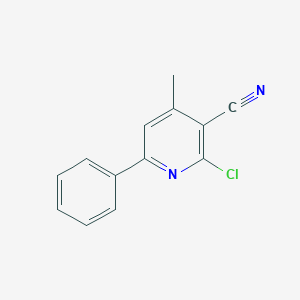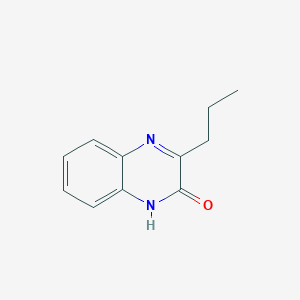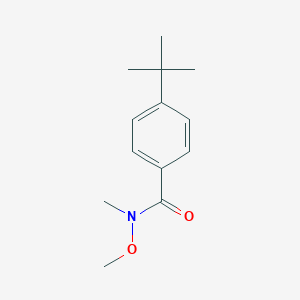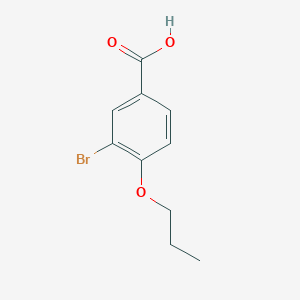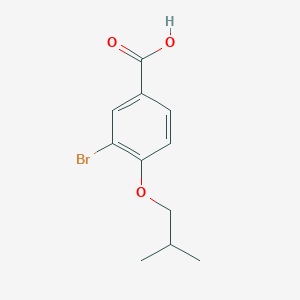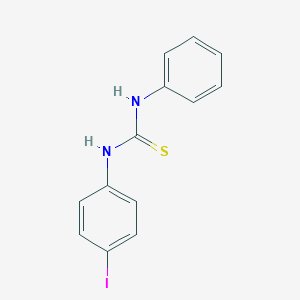
1-(4-Iodophenyl)-3-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenyl)-3-phenylthiourea is a chemical compound that belongs to the class of thioureas. It is commonly used in scientific research for its unique properties and applications.
Applications De Recherche Scientifique
1-(4-Iodophenyl)-3-phenylthiourea has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of biologically active compounds. It is also used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 1-(4-Iodophenyl)-3-phenylthiourea is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosinase and peroxidase. It may also act as a chelating agent, binding to metal ions and preventing their activity.
Biochemical and Physiological Effects:
1-(4-Iodophenyl)-3-phenylthiourea has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. It may also have antioxidant properties and be useful in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Iodophenyl)-3-phenylthiourea in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to enzyme inhibition studies. However, it also has some limitations. It may not be suitable for use in certain experiments due to its potential toxicity and the need for careful handling.
Orientations Futures
There are many potential future directions for research involving 1-(4-Iodophenyl)-3-phenylthiourea. One area of interest is its potential as a therapeutic agent for cancer and other diseases. It may also be useful in the development of new drugs and in the study of enzyme inhibition and metal ion binding. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
In conclusion, 1-(4-Iodophenyl)-3-phenylthiourea is a versatile and useful compound with a wide range of applications in scientific research. Its unique properties make it a valuable tool for studying enzyme inhibition, metal ion binding, and organic synthesis. Further research is needed to fully understand its mechanisms of action and potential applications in the treatment of disease.
Méthodes De Synthèse
1-(4-Iodophenyl)-3-phenylthiourea can be synthesized through a reaction between 4-iodoaniline and phenyl isothiocyanate. The reaction takes place in a solvent such as ethanol, and the product is obtained through crystallization.
Propriétés
Numéro CAS |
25759-84-6 |
|---|---|
Formule moléculaire |
C13H11IN2S |
Poids moléculaire |
354.21 g/mol |
Nom IUPAC |
1-(4-iodophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C13H11IN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) |
Clé InChI |
WFIHWHMVEOICJH-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)I)S |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)I |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)I |
Autres numéros CAS |
25759-84-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



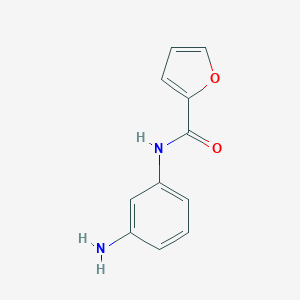
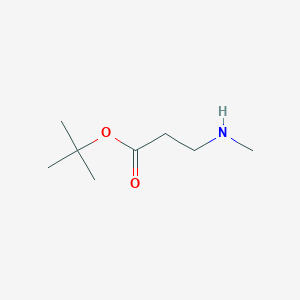
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)

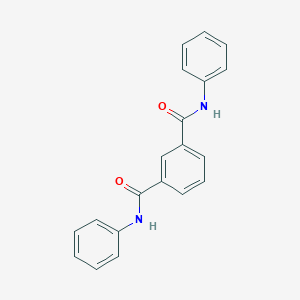
methanone](/img/structure/B185366.png)
